![molecular formula C11H6N4 B136696 Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- CAS No. 157561-99-4](/img/structure/B136696.png)
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- is a chemical compound with the molecular formula C12H7N3 It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
The synthesis of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), yields the desired product .
Analyse Des Réactions Chimiques
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. By inhibiting FGFR signaling pathways, the compound can induce apoptosis and inhibit the proliferation, migration, and invasion of cancer cells .
Comparaison Avec Des Composés Similaires
Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:
- Pyrrolo[1,2-a]pyrazines
- 5H-pyrrolo[2,3-b]pyrazines
- 6H-pyrrolo[3,4-b]pyrazines These compounds share a similar core structure but differ in their specific functional groups and biological activities. The unique structure of Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)- contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-5-8(6-13)4-9-7-15-11-10(9)2-1-3-14-11/h1-4,7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICASHFWBSAACD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=C(C#N)C#N)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
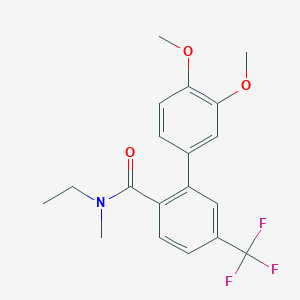
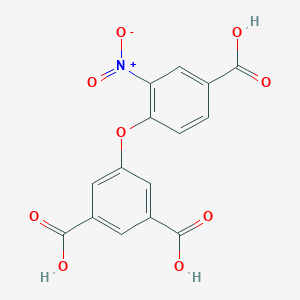
![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
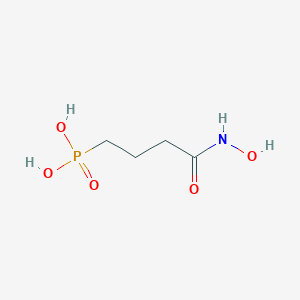
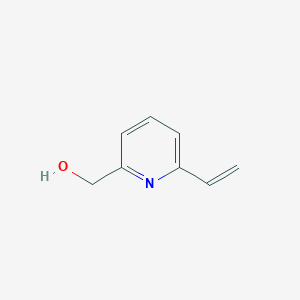
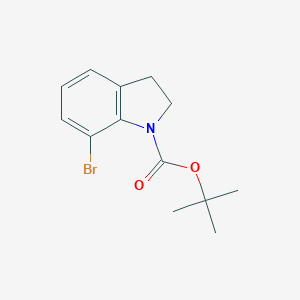

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)


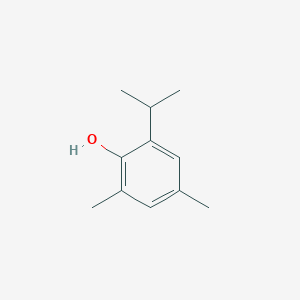
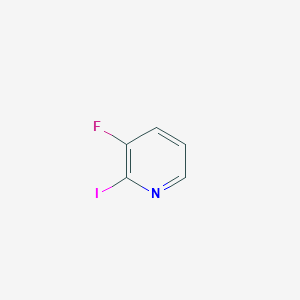
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
